molecular formula C7H4Cl2F3N B1430886 2-Chloro-3-(chloromethyl)-4-(trifluoromethyl)pyridine CAS No. 1227580-06-4

2-Chloro-3-(chloromethyl)-4-(trifluoromethyl)pyridine

Cat. No.: B1430886
CAS No.: 1227580-06-4
M. Wt: 230.01 g/mol
InChI Key: QFTGMSXPYAROHP-UHFFFAOYSA-N
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Description

2-Chloro-3-(chloromethyl)-4-(trifluoromethyl)pyridine is a versatile organic compound characterized by its chloromethyl and trifluoromethyl groups attached to a pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Chloromethylation: One common synthetic route involves the chloromethylation of pyridine derivatives using formaldehyde and hydrochloric acid.

  • Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfone in the presence of a suitable catalyst.

  • Halogenation: Chlorination can be achieved using chlorine gas or thionyl chloride under controlled conditions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions under optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to meet industrial standards.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the chloromethyl group.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

  • Substitution: Nucleophiles like ammonia or amines, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids or ketones.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Amides, ethers, or other substituted pyridines.

Scientific Research Applications

2-Chloro-3-(chloromethyl)-4-(trifluoromethyl)pyridine finds applications in several scientific fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the design of bioactive molecules.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-Chloro-3-(chloromethyl)pyridine

  • 4-(Trifluoromethyl)pyridine

  • 2-Chloro-4-(trifluoromethyl)pyridine

Uniqueness: 2-Chloro-3-(chloromethyl)-4-(trifluoromethyl)pyridine is unique due to the presence of both chloromethyl and trifluoromethyl groups on the pyridine ring, which imparts distinct chemical properties and reactivity compared to its similar counterparts.

This compound's versatility and reactivity make it a valuable tool in various scientific and industrial applications. Its unique structure allows for a wide range of chemical transformations, making it an important compound in organic synthesis and research.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

2-chloro-3-(chloromethyl)-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F3N/c8-3-4-5(7(10,11)12)1-2-13-6(4)9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTGMSXPYAROHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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